Home > Products > Screening Compounds P53855 > 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one
7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one - 1188442-45-6

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Catalog Number: EVT-2526151
CAS Number: 1188442-45-6
Molecular Formula: C9H9BrN2O
Molecular Weight: 241.088
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Chloro-2-(chloromethyl)-3-phenylquinazolin-4(3H)-one

Compound Description: This compound serves as a key intermediate in the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives []. These derivatives were subsequently evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Reference: [] Synthesis, Characterization of Substituted (4-Oxo-3-Phenyl-3,4-DihydroQuinazolin-2-yl)Methyl Nitrite Derivatives and Evaluation of theirAntimicrobial Activity

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolin-4(1H)-one

Compound Description: This compound exhibited excellent insecticidal activity (100% mortality at 1 ppm) against Plutella xylostella (Diamondback moth) [].

Reference: [] Synthesis, Crystal Structure and Insecticidal Activity of 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolm-4(1H)-one

3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one

Compound Description: This compound acts as a crucial building block for synthesizing a variety of 3-(2'-heterocyclicethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives []. These derivatives exhibited notable antimicrobial properties.

Reference: [] Synthesis of some new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives as antimicrobial agents.

4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones

Compound Description: This series of compounds were synthesized and investigated for their potential as non-nucleoside inhibitors of human immunodeficiency virus type-1 (HIV-1) reverse transcriptase (RT). Some of these compounds showed promising inhibitory activity against HIV-1 RT [].

Reference: [] Synthesis of a series of 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin -2(1H)-ones as novel non-nucleoside HIV-1 reverse transcriptase inhibitors.

Overview

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a brominated derivative of quinazolinone, a class of compounds known for their diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic properties. Its molecular structure features a bromine atom at the 7-position, which significantly influences its chemical reactivity and biological interactions.

Source and Classification

The compound is classified under the category of heterocyclic compounds, specifically as a quinazolinone derivative. It is often synthesized for research purposes and has applications in various scientific fields, including medicinal chemistry and biochemistry. The compound can be sourced from chemical suppliers such as Benchchem and PubChem, which provide detailed data on its synthesis and properties.

Synthesis Analysis

Methods

The synthesis of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves cyclization reactions of suitable precursors. A common synthetic route includes the reaction of 2-aminobenzamide with a brominated methyl ketone under either acidic or basic conditions. This method allows for the formation of the desired quinazolinone structure through intramolecular cyclization.

Technical Details

  1. Starting Materials: The primary reactants are 2-aminobenzamide and brominated methyl ketones.
  2. Reaction Conditions: The reaction can be conducted in various solvents such as ethanol or DMF (dimethylformamide) at controlled temperatures.
  3. Yield Optimization: For industrial applications, methods like continuous flow reactors may be employed to enhance yield and purity while minimizing reaction times .
Molecular Structure Analysis

Structure

The molecular formula of 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is C9H9BrN2OC_9H_9BrN_2O. Its structure features a quinazolinone core with a bromine substituent at the 7-position and a methyl group at the 3-position.

Data

  • InChI: InChI=1S/C9H9BrN2O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)
  • InChI Key: VHLNLZDBVKALSM-UHFFFAOYSA-N
    These identifiers facilitate the compound's identification in chemical databases.
Chemical Reactions Analysis

Reactions

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical transformations:

  1. Oxidation: The compound can be oxidized to form different quinazolinone derivatives using agents like potassium permanganate.
  2. Reduction: Reduction reactions can yield dihydroquinazolinone derivatives using sodium borohydride or lithium aluminum hydride.
  3. Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Technical Details

The specific conditions for these reactions vary:

  • Oxidation Conditions: Typically conducted in aqueous media with controlled pH.
  • Reduction Conditions: Carried out under inert atmospheres to prevent unwanted side reactions.
  • Substitution Conditions: Often performed using polar aprotic solvents to enhance nucleophilicity .
Mechanism of Action

The mechanism of action for 7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one is largely dependent on its biological targets. It is believed to interact with specific enzymes or receptors, modulating their activity:

  1. Enzyme Interaction: The compound may inhibit certain enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could also affect receptor signaling pathways, leading to various biological effects.

Further biochemical studies are necessary to elucidate the exact pathways involved in its action .

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white to off-white solid.
  2. Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of its crystalline nature.

Chemical Properties

  1. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  2. Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are often employed to characterize the compound further .

Applications

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has several scientific uses:

  1. Medicinal Chemistry: It serves as an intermediate for synthesizing more complex molecules that may exhibit therapeutic properties.
  2. Biological Research: The compound is studied for its potential antimicrobial and anticancer activities.
  3. Material Science: It may find applications in developing new materials or as a catalyst in various chemical reactions .
Synthetic Methodologies and Optimization

Fragment-Based Combinatorial Synthesis Strategies

Fragment-based combinatorial synthesis has emerged as a powerful strategy for efficiently constructing structurally diverse quinazolinone derivatives, including 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one. This approach involves identifying core structural fragments with inherent binding properties and systematically combining them to generate novel compounds with enhanced biological activity. For quinazolinone derivatives, key fragments typically include halogen-substituted benzoic acid derivatives, substituted anthranilic acids, and methyl-bearing isocyanates or carbonyl equivalents [8] [9].

The combinatorial assembly process typically employs a three-dimensional optimization strategy:

  • Core Fragment Identification: The dihydroquinazolinone scaffold serves as the central pharmacophore due to its proven kinase inhibitory properties and structural adaptability [8].
  • Position-Specific Fragment Variation: At the N-3 position, methyl-containing fragments are incorporated through reductive amination or alkylation. The 7-bromo substituent is introduced via electrophilic aromatic substitution using bromine sources like bromine in acetic acid or N-bromosuccinimide (NBS) [9].
  • Combinatorial Library Generation: Parallel synthesis techniques enable rapid generation of structural analogs. For instance, Wang and colleagues developed a tetrafunctional scaffold using 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as a precursor, allowing simultaneous modification at four positions [3].

Table 1: Key Fragments for Combinatorial Synthesis of Quinazolinone Derivatives

PositionCore FragmentCommon VariantsIntroduction Method
C-2CarbonylKetone, ThiocarbonylCyclocondensation
N-3MethylamineDimethylamino, Cyclic aminesN-alkylation
C-7BromoarylChloroaryl, FluoroarylElectrophilic substitution
C-4MethyleneSubstituted alkyl, ArylReductive amination

Recent advances have integrated computational docking studies to predict fragment binding affinities prior to synthesis. For dual-target inhibitors, researchers have successfully combined quinazolinone fragments with hydroxamic acid moieties, creating hybrid molecules that simultaneously inhibit epigenetic regulators like histone deacetylases (HDACs) and histone methyltransferases [9]. This fragment-based strategy significantly reduces synthetic steps while maximizing structural diversity and bioactivity potential.

Solid-Phase Synthesis Protocols for Quinazolinone Derivatives

Solid-phase synthesis (SPS) offers distinct advantages for synthesizing 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives, including simplified purification, automation compatibility, and high yield potential. The process typically employs Wang or Rink amide resins as solid supports, with synthesis proceeding through three critical phases: resin loading, cyclization, and cleavage [3].

A validated protocol involves:

  • Resin Functionalization: N-Alloc-protected 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid is anchored to aminomethylated resin via amide bond formation using coupling agents such as HBTU/HOBt or DIC/oxyma [3].
  • Nucleophilic Displacement: The ortho-fluoro group undergoes substitution with primary amines (methylamine for N-methyl derivatives) in DMF at 60°C for 12-24 hours, forming the 3-substituted dihydroquinazolinone precursor.
  • Cyclization: Treatment with triphosgene or CDI in dichloroethane at reflux temperature promotes intramolecular cyclization, forming the dihydroquinazolinone core [3].
  • Bromination: Electrophilic bromination at C-7 is achieved using bromine in glacial acetic acid (1:1 v/v) at 0-5°C for 2 hours, yielding regioselective bromination.
  • Cleavage: Final cleavage from resin is accomplished with 20% trifluoroacetic acid (TFA) in dichloromethane, yielding the target compound with typical purities >85% after HPLC purification.

Table 2: Solid-Phase Synthesis Optimization Parameters

ParameterSuboptimal ConditionOptimized ConditionYield Improvement
Coupling AgentDCC/DMAPHBTU/HOBt/DIEA35% → 92%
Cyclization ReagentAcetic anhydrideTriphosgene28% → 87%
Bromination SolventChloroformGlacial acetic acidRegioselectivity 4:1 → 9:1 (7-Br:5-Br)
Cleavage Cocktail50% TFA20% TFA in DCMPurity 65% → 85%

Critical challenges in solid-phase synthesis include controlling bromination regioselectivity and minimizing racemization at C-4. Researchers have addressed these by implementing pre-bromination strategies using brominated starting materials and employing chiral auxiliaries during resin loading [3]. The solid-phase approach has enabled rapid generation of 19 novel dihydroquinazolinone derivatives with various N-3 and C-4 substitutions, demonstrating the methodology's versatility for combinatorial library development [3].

Regioselective Bromination and Methylation Pathways

The precise installation of bromine at C-7 and methyl at N-3 requires careful control of electronic and steric factors to avoid positional isomers. The bromination regioselectivity is governed by the electron-donating effect of the 3-methyl group and the inherent electronic distribution of the dihydroquinazolinone ring system [5] [7].

Electrophilic Bromination Optimization:

  • Substrate Preparation: 3-Methyl-3,4-dihydroquinazolin-2(1H)-one is synthesized from methyl isocyanate and 2-aminobenzyl alcohol via cyclative carbonylation at 120°C in toluene [5].
  • Solvent Effects: Polar protic solvents (acetic acid) favor C-7 bromination (85-90% selectivity), while nonpolar solvents (chloroform) lead to C-5/C-7 mixtures (55:45 ratio) due to reduced electrophile solvation [7].
  • Temperature Control: Maintaining 0-5°C during bromination suppresses dibromination and oxidative decomposition. Kinetic studies reveal a 15-fold decrease in dibromide formation at 5°C compared to 25°C [5].
  • Brominating Agents: N-Bromosuccinimide (NBS) in acetonitrile provides moderate selectivity (7-Br:5-Br = 75:25), while molecular bromine in acetic acid achieves superior selectivity (7-Br:5-Br = 90:10) due to in situ formation of acetyl hypobromite [7].

N-Methylation Strategies:

  • Direct Alkylation: Treatment of unsubstituted dihydroquinazolinone with methyl iodide in DMF/K₂CO₃ yields predominantly N-3 methylated product (95%) versus <5% O-methylation [5].
  • Reductive Amination: Formaldehyde with NaBH₃CN in methanol provides cleaner methylation with minimal overalkylation. This method is particularly effective for acid-sensitive derivatives [7].
  • Fragment Assembly: Incorporating pre-methylated fragments during solid-phase synthesis avoids harsh alkylation conditions. For example, using N-methyl-1,2-diaminoethane derivatives during cyclization yields exclusively N-3 methylated products [3].

Table 3: Regioselective Bromination Outcomes Under Various Conditions

Brominating AgentSolventTemperature (°C)7-Br:5-Br RatioYield (%)
Br₂ (1 equiv)Acetic acid0-59.0:1.085
Br₂ (1 equiv)Chloroform255.5:4.572
NBS (1.1 equiv)Acetonitrile257.5:2.578
NBS (1.1 equiv)DMF06.0:4.065
Br₂ (1 equiv)/AgOTf (0.1 equiv)DCE259.5:0.582

Advanced techniques include transition metal-catalyzed bromination using Pd(OAc)₂ with NBS, which enhances C-7 selectivity through chelation-assisted electrophilic substitution. Computational studies (DFT calculations) confirm that the 3-methyl group creates a favorable electron density profile at C-7, with calculated activation energies of 12.3 kcal/mol for C-7 bromination versus 15.8 kcal/mol for C-5 bromination [7].

Green Chemistry Approaches in Heterocyclic Scaffold Assembly

The synthesis of 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one has been significantly improved through green chemistry principles, focusing on solvent reduction, energy efficiency, and catalyst recyclability [6]. Key sustainable methodologies include:

Magnetic Nanocatalysis:

  • Catalyst Design: Fe₃O₄@SiO₂-SO₃H nanoparticles (15-20 nm diameter) provide Brønsted acid sites for cyclodehydration reactions. The superparamagnetic properties enable rapid recovery (95-98%) using external magnets, reducing catalyst consumption by 80% compared to homogeneous catalysts [6].
  • Reaction Efficiency: In quinazolinone cyclization, the nanocatalyst achieves 92% yield in 30 minutes at 70°C versus 12 hours for conventional thermal synthesis. The catalyst retains >90% activity after 10 cycles due to the protective silica layer preventing acid site leaching [6].

Solvent-Free Techniques:

  • Mechanochemical synthesis using ball milling efficiently constructs the dihydroquinazolinone core. Equimolar mixtures of 2-aminobenzyl alcohol and N-methylurea undergo cyclization in the presence of KHSO₄ (5 mol%) after 60 minutes milling at 30 Hz, yielding 3-methyl-3,4-dihydroquinazolin-2(1H)-one in 95% purity without solvent [6].
  • Subsequent bromination employs solid NBS on silica gel support, eliminating halogenated solvents. This approach reduces E-factor (environmental factor) from 25 to 3.2 compared to traditional bromination methods [6].

Microwave-Assisted Reactions:

  • One-pot assembly from 2-bromo-5-nitrobenzoic acid and methylamine achieves 87% yield of the target compound in 15 minutes under microwave irradiation (150 W, 100°C), versus 12 hours for conventional heating [6].
  • Energy assessments show microwave methods reduce energy consumption by 98% (0.05 kWh/mol vs. 2.5 kWh/mol) and CO₂ emissions by 95% [6].

Table 4: Comparative Analysis of Green Synthesis Metrics

MethodTemperature (°C)TimeYield (%)PMI (Process Mass Intensity)E-Factor
Conventional thermal12012 h7832.528.7
Magnetic nanocatalysis7030 min928.23.5
Solvent-free mechanochemistryRT (milling)60 min952.11.3
Microwave-assisted10015 min875.82.9

Multicomponent reactions (MCRs) represent another green approach, combining ortho-brominated isatoic anhydride, methylamine, and formaldehyde in aqueous medium to directly form 7-bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one in a single step (85% yield). This atom-economical process eliminates intermediate isolations, reducing waste generation by 70% [6]. Recent advances have integrated continuous flow systems with scavenger resins for in situ purification, further enhancing the sustainability profile of quinazolinone synthesis. These green methodologies significantly reduce hazardous solvent usage (from 500 mL/g to <50 mL/g product) while maintaining high regioselectivity and yield [6].

Properties

CAS Number

1188442-45-6

Product Name

7-Bromo-3-methyl-3,4-dihydroquinazolin-2(1H)-one

IUPAC Name

7-bromo-3-methyl-1,4-dihydroquinazolin-2-one

Molecular Formula

C9H9BrN2O

Molecular Weight

241.088

InChI

InChI=1S/C9H9BrN2O/c1-12-5-6-2-3-7(10)4-8(6)11-9(12)13/h2-4H,5H2,1H3,(H,11,13)

InChI Key

VHLNLZDBVKALSM-UHFFFAOYSA-N

SMILES

CN1CC2=C(C=C(C=C2)Br)NC1=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.